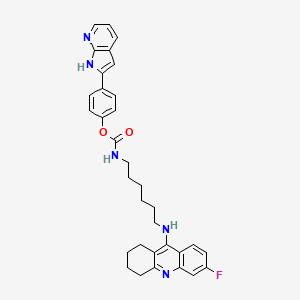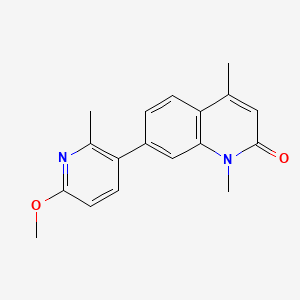
PLK1/p38|A-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PLK1/p38|A-IN-1 is a compound that targets Polo-like kinase 1 (PLK1) and p38 mitogen-activated protein kinase (p38 MAPK). Polo-like kinase 1 is a serine/threonine kinase that plays a crucial role in cell division, while p38 mitogen-activated protein kinase is involved in cellular responses to stress and inflammation. This compound is of significant interest in cancer research due to its potential to inhibit the proliferation of cancer cells by targeting these kinases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PLK1/p38|A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: PLK1/p38|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity towards PLK1 and p38 mitogen-activated protein kinase .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions involving this compound are typically derivatives with enhanced biological activity and selectivity. These derivatives are further tested for their efficacy in inhibiting PLK1 and p38 mitogen-activated protein kinase .
Applications De Recherche Scientifique
PLK1/p38|A-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of kinase inhibition and to develop new kinase inhibitors. In biology, it is employed to investigate the roles of PLK1 and p38 mitogen-activated protein kinase in cell division and stress response .
In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. It has shown promise in preclinical studies for its ability to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it is being investigated for its potential to enhance the efficacy of existing cancer therapies .
In industry, this compound is used in the development of new drugs and therapeutic strategies. Its ability to target multiple kinases makes it a valuable compound for drug discovery and development .
Mécanisme D'action
PLK1/p38|A-IN-1 exerts its effects by inhibiting the activity of PLK1 and p38 mitogen-activated protein kinase. Polo-like kinase 1 is involved in various stages of the cell cycle, including mitotic entry, centrosome maturation, and chromosomal segregation. By inhibiting PLK1, this compound disrupts these processes, leading to cell cycle arrest and apoptosis .
p38 mitogen-activated protein kinase is activated in response to stress and inflammation and plays a role in cell differentiation, apoptosis, and autophagy. Inhibition of p38 mitogen-activated protein kinase by this compound reduces the cellular response to stress and inflammation, further contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
PLK1/p38|A-IN-1 is unique in its ability to target both PLK1 and p38 mitogen-activated protein kinase, making it a dual inhibitor. This dual-targeting approach enhances its efficacy and reduces the likelihood of resistance development compared to single-target inhibitors .
Similar Compounds:- BI 2536: A selective inhibitor of PLK1 that has shown efficacy in preclinical cancer models .
- Rigosertib: An inhibitor of PLK1 and other kinases, used in the treatment of myelodysplastic syndromes .
- Volasertib: Another PLK1 inhibitor that has demonstrated anticancer activity in clinical trials .
These compounds share similarities with this compound in their ability to inhibit PLK1, but this compound’s dual-targeting capability sets it apart as a more versatile and potentially more effective therapeutic agent .
Propriétés
Formule moléculaire |
C21H26ClN3O2 |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
(7-chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)-[(2R,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]methanone |
InChI |
InChI=1S/C21H26ClN3O2/c1-2-24-14-16(13-23-24)20-18(7-5-11-27-20)21(26)25-10-4-3-6-15-12-17(22)8-9-19(15)25/h8-9,12-14,18,20H,2-7,10-11H2,1H3/t18-,20+/m1/s1 |
Clé InChI |
SLZODMRGWLQKIJ-QUCCMNQESA-N |
SMILES isomérique |
CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C(=O)N3CCCCC4=C3C=CC(=C4)Cl |
SMILES canonique |
CCN1C=C(C=N1)C2C(CCCO2)C(=O)N3CCCCC4=C3C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)





![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)

![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)



![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)
